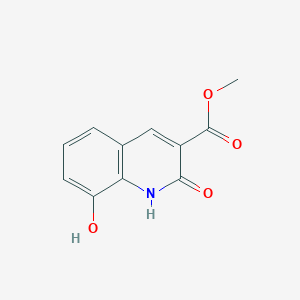

Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C11H9NO4 |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

methyl 8-hydroxy-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C11H9NO4/c1-16-11(15)7-5-6-3-2-4-8(13)9(6)12-10(7)14/h2-5,13H,1H3,(H,12,14) |

InChI Key |

PPTPZQFRMKEGBT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=CC=C2)O)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of anthranilic acid derivatives followed by cyclization and esterification. One common method includes the reaction of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by cyclization to form the quinoline core . The final esterification step is achieved using methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with amines to form amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of 8-oxo-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Reduction: Formation of 8-hydroxy-2-hydroxy-1,2-dihydroquinoline-3-carboxylate.

Substitution: Formation of 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibits promising anticancer properties. In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of cancer cell lines, such as MCF-7 (breast cancer) and others. For instance, compounds derived from methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate demonstrated significant cytotoxic effects compared to standard chemotherapeutic agents like Doxorubicin .

1.2 Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases. Studies suggest that it may inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, thereby potentially enhancing cholinergic transmission. This property positions it as a candidate for further development in treating cognitive disorders.

1.3 Antiviral Properties

Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has also been investigated for its antiviral activity. Molecular docking studies suggest that it can inhibit the replication of viruses such as Hepatitis B by interacting with viral enzymes. In vitro assays have confirmed its effectiveness at low concentrations, indicating its potential as a therapeutic agent against viral infections.

Synthesis and Chemical Properties

2.1 Synthetic Routes

The synthesis of methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can be achieved through various methods, including:

- Condensation Reactions: Utilizing starting materials like 8-hydroxyquinoline and appropriate carboxylic acids under acidic or basic conditions.

- Oxidation and Reduction Steps: Employing reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction to modify functional groups effectively.

2.2 Chemical Characteristics

The compound has a molecular formula of C₁₁H₉N₁O₄ and a molecular weight of approximately 219.19 g/mol. Its structure includes a hydroxyl group at the 8th position and a methyl ester group, which contribute to its solubility and reactivity .

Material Science Applications

3.1 Photophysical Properties

Recent studies have highlighted the photophysical properties of methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Its ability to absorb light and convert it into electrical energy is being explored for enhancing the efficiency of electronic devices .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoline derivatives exhibit diverse biological activities modulated by substituent positions and types. Below is a comparative analysis of key analogues:

Table 1: Structural Analogues and Key Features

Key Observations :

- Position 8 Hydroxy vs. Methoxy : The 8-hydroxy group in the target compound improves hydrogen-bonding interactions in molecular docking studies, enhancing HBV capsid inhibition compared to methoxy derivatives .

- Thioxo vs. Oxo at Position 2 : Thioxo derivatives (e.g., ) exhibit higher regioselectivity in alkylation reactions but lower metabolic stability due to sulfur .

Physicochemical Properties

Substituents significantly influence solubility, melting points, and partition coefficients:

Table 2: Physicochemical Comparison

*Estimated based on structural similarity to and .

Key Observations :

- The 8-hydroxy group increases TPSA (topological polar surface area), improving aqueous solubility compared to methyl or methoxy substituents.

- Chlorine or tosyl groups (e.g., ) elevate cLogP, reducing solubility but enhancing membrane permeability .

Antiviral Activity :

- The target compound’s 8-hydroxy group forms critical hydrogen bonds with HBV capsid residues (e.g., Tyr132, Trp102), achieving binding energies comparable to reference inhibitors (-14.76 kcal/mol) .

- Thioxo analogues () show similar HBV inhibition but may exhibit off-target effects due to sulfur reactivity .

Anticancer Potential :

- Methyl 4-hydroxy-2-thioxo derivatives inhibit c-Myc/Max/DNA complex formation, a mechanism shared with the target compound .

- Methoxy or methyl substituents () reduce anticancer efficacy due to weaker DNA interaction .

Key Observations :

Biological Activity

Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS Number: 2088088-88-2) is a compound belonging to the quinoline family, characterized by its unique heterocyclic aromatic structure. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is with a molecular weight of approximately 217.22 g/mol. The presence of a hydroxyl group at the 8th position and a methyl ester group at the carboxylic acid position significantly influences its solubility and reactivity in biological systems.

Pharmacological Effects

Research indicates that methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibits several pharmacological effects, including:

- Enzyme Inhibition : This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated significant inhibition rates at low concentrations, suggesting potential therapeutic applications in cognitive disorders .

- Antiviral Activity : Molecular docking studies suggest that derivatives of this compound are effective against viral replication processes, particularly Hepatitis B virus (HBV). Experimental data indicate high inhibition rates of HBV replication in vitro at concentrations as low as 10 µM .

- Antimicrobial Properties : Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has also shown activity against various microbial strains, including multidrug-resistant bacteria. Its mechanism as a DNA gyrase inhibitor has been highlighted, with some derivatives exhibiting IC50 values as low as 0.0017 µM against Escherichia coli .

Case Studies and Research Findings

- Acetylcholinesterase Inhibition : A study evaluated the AChE inhibitory activity of methyl 8-hydroxy derivatives, revealing that structural modifications significantly impacted potency. The most active compounds showed IC50 values in the micromolar range, indicating their potential as therapeutic agents for Alzheimer's disease.

- Antiviral Efficacy : In vitro studies confirmed that methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate significantly inhibited HBV replication. The molecular docking simulations provided insights into the binding interactions between the compound and viral proteins, supporting its development as an antiviral agent .

- Antimicrobial Activity : A series of quinoline derivatives were synthesized and tested against various bacterial strains. The results demonstrated that methyl 8-hydroxy derivatives exhibited potent antimicrobial activity with minimal cytotoxicity towards mammalian cells, making them promising candidates for further development .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | Ethyl group at the ester position | Different solubility and reactivity profiles |

| Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | Lacks hydroxyl group at the 8th position | May exhibit different biological activities |

| 4-Hydroxy-2-quinolones | Hydroxyl group at the 4th position | Variations in biological activity based on substituent effects |

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and its derivatives?

The compound is typically synthesized via cyclocondensation of substituted anilines with β-ketoesters or malonic acid derivatives. For example, ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate analogs are synthesized by hydrolyzing ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate with thiourea and potassium carbonate, followed by alkylation or condensation reactions . Key steps include regioselective methylation (using CH₃I) and purification via column chromatography. Structural confirmation is achieved through ¹H/¹³C-NMR, LC/MS, and X-ray diffraction .

Q. How is the crystal structure of Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate determined, and what insights does it provide?

Single-crystal X-ray diffraction is the gold standard. The molecule forms intramolecular hydrogen bonds (e.g., O1-H···O2, 1.85 Å) that stabilize planar conformations. Weak intermolecular interactions (e.g., C5-H···O1′, 2.57 Å) create centrosymmetric dimers, influencing packing and stability . Refinement using SHELXL (from the SHELX suite) is critical for resolving disorder and validating bond lengths/angles .

Q. What spectroscopic techniques are used to characterize this compound, and how are they interpreted?

- ¹H/¹³C-NMR : Identifies proton environments (e.g., hydroxyl at δ 12-14 ppm) and carbon assignments (e.g., carbonyl carbons at δ 160-180 ppm).

- LC/MS : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.

- IR : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H at ~3200 cm⁻¹) .

Advanced Research Questions

Q. How does regioselectivity influence the methylation of the hydroxyl and thioxo groups in this compound?

Methylation with CH₃I proceeds via S-methylation first due to sulfur’s higher nucleophilicity, forming 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. Subsequent O-methylation dominates over N-methylation due to steric hindrance and electronic effects (e.g., ester oxygen’s negative charge). Quantum chemical calculations predict charge distribution, guiding synthetic design .

Q. What computational strategies are used to predict the compound’s bioactivity, such as antiviral or anticancer effects?

- Molecular docking (e.g., using LigandScout 4.4): Screens binding affinity to targets like HBV capsid (PDB: 5E0I). Pharmacophore models prioritize molecules with high fit scores (>70%) and low RMSD (<1 Å) .

- cLogP and TPSA : Predict pharmacokinetics (e.g., cLogP = −10.92 to −28.2, TPSA = 2.16–76.05 Ų for analogs) .

| System | cLogP (kcal/mol) | TPSA (Ų) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Reference | −28.2 | 76.05 | −16.55 |

| Derivative 4 | −25.0 | 70.4 | −13.0 |

Q. How are in vitro biological assays designed to evaluate antiviral activity against HBV?

- Cell models : HepAD38 (HBV-producing) and HepG2/NTCP (infection) cells.

- Infection protocol : HBV particles are added to cells in OPTI-MEM with 2% DMSO. After 6 days, viral antigens (HBeAg) in supernatants are quantified via ELISA .

- Dose-response : IC₅₀ values are calculated at 10 µM, with >50% inhibition considered significant .

Q. What role do hydrogen bonding and steric effects play in the compound’s stability and reactivity?

Intramolecular hydrogen bonds (e.g., O1-H···O2) enforce planar geometries, reducing rotational freedom. Steric clashes (e.g., C13···C10, 2.95 Å vs. van der Waals 3.42 Å) destabilize non-planar conformers, favoring O-methylation over N-methylation. Crystal packing is driven by weak C-H···O interactions and π-π stacking (C···C 3.39 Å) .

Methodological Guidance

Q. How to resolve contradictions in regioselectivity data during alkylation reactions?

- Control experiments : Compare reaction outcomes under varying conditions (e.g., solvent polarity, temperature).

- DFT calculations : Model transition states to identify kinetically favored pathways.

- Crystallography : Resolve ambiguous NMR assignments (e.g., O- vs. N-methylation) .

Q. What steps are critical for reproducible X-ray diffraction analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.